molecular formula C17H22N4O3S B2944631 ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate CAS No. 1219906-06-5

ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate

Cat. No.: B2944631
CAS No.: 1219906-06-5
M. Wt: 362.45
InChI Key: PAGAKSOCIWYTRF-UHFFFAOYSA-N
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Description

Ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Thiophene Attachment: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Amidation and Esterification: The final steps involve amidation to introduce the carboxamido group and esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxamido group, potentially leading to amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyrazole ring can produce pyrazolidines.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can help in understanding the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and pyrazole rings.

Mechanism of Action

The mechanism of action of ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(1-methyl-3-phenyl-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate: Similar structure but with a phenyl ring instead of a thiophene ring.

    Ethyl 4-(1-methyl-3-(furan-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings. This can affect its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for specific applications.

Properties

IUPAC Name

ethyl 4-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-3-24-17(23)21-8-6-12(7-9-21)18-16(22)14-11-13(19-20(14)2)15-5-4-10-25-15/h4-5,10-12H,3,6-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGAKSOCIWYTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=NN2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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